Broad-Spectrum Cytotoxicity Profile
Kopsoffinol exhibited in vitro growth inhibitory activity against human PC‑3 (prostate), HCT‑116 (colorectal), MCF‑7 (breast), and A549 (lung) carcinoma cell lines [1]. In contrast, the co‑isolated bisindole alkaloid norpleiomutine showed a different pattern of activity across the same panel, indicating that Kopsoffinol possesses a distinct cytotoxic selectivity profile [1]. The authors noted that Kopsoffinol was among the few compounds in the study to display a broad‑spectrum inhibition profile, whereas other new aspidofractinine and eburnane alkaloids were either inactive or selectively active [1].
| Evidence Dimension | Growth inhibitory activity (qualitative) |
|---|---|
| Target Compound Data | Active against PC‑3, HCT‑116, MCF‑7, A549 |
| Comparator Or Baseline | Norpleiomutine (co‑isolated bisindole alkaloid) – different activity profile; other new alkaloids (1–11) – inactive or selectively active |
| Quantified Difference | Not quantified (IC50 values not reported in the available public abstract; full paper access required for exact figures) |
| Conditions | In vitro cell viability assay (specific assay type not disclosed in abstract) |
Why This Matters
A broad‑spectrum cytotoxic profile across four distinct cancer cell lines distinguishes Kopsoffinol from co‑occurring analogs, guiding procurement for multi‑cell line screening campaigns.
- [1] Yap, W.-S., Gan, C.-Y., Sim, K.-S., Lim, S.-H., Low, Y.-Y., & Kam, T.-S. (2016). Aspidofractinine and Eburnane Alkaloids from a North Borneo Kopsia. Ring-Contracted, Additional Ring-Fused, and Paucidactine-Type Aspidofractinine Alkaloids from K. pauciflora. Journal of Natural Products, 79(1), 230–239. View Source
